molecular formula C17H26INO3 B13561056 Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13561056
M. Wt: 419.3 g/mol
InChI Key: GBSVTAAUWUYVCC-UHFFFAOYSA-N
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Description

Tert-butyl 6-({3-iodobicyclo[111]pentan-1-yl}methyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the iodide and other substituents. Reaction conditions may vary, but common methods include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through or other ring-closing techniques.

    Introduction of the iodide group: This step often involves halogenation reactions using reagents such as iodine or iodoform.

    Final assembly: The final steps involve coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under conditions that may include the use of catalysts and protecting groups to ensure selectivity and yield.

Chemical Reactions Analysis

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodide group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability or specific electronic characteristics.

    Biological studies: The compound can be used as a probe or a building block in the study of biological systems, helping to elucidate mechanisms of action or interactions at the molecular level.

Mechanism of Action

The mechanism by which Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, characterized by the presence of a tert-butyl group, an oxa linkage, and an azaspiro framework, suggests various biological activities and interactions with molecular targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H26INO3
Molecular Weight419.3 g/mol
IUPAC Nametert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
InChIInChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I

Synthesis Overview

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of Bicyclo[1.1.1]pentane Core : Achieved through ring-closing techniques.
  • Introduction of Iodide Group : Utilizes halogenation reactions.
  • Final Assembly : Coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under controlled conditions to ensure selectivity and yield .

The biological activity of this compound is primarily explored in the context of medicinal chemistry. The compound is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity through binding interactions, which can lead to therapeutic effects .

Interaction Studies

Research indicates that compounds with similar structures have shown promise in drug development, particularly for neurological and metabolic disorders. Interaction studies focus on binding affinities to various biological targets, providing insights into the compound's mechanism of action and therapeutic potential .

Potential Applications in Drug Development

Several studies have highlighted the potential applications of this compound in drug development:

  • Neurological Disorders : Compounds similar to this have been explored for their neuroprotective effects.
  • Metabolic Disorders : Investigations into how this compound may influence metabolic pathways are ongoing.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds provides insight into its unique properties and potential applications:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamateBicyclo[1.1.1]pentane core with amino groupDifferent reactivity due to amino functionalization
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamateContains an ethynyl groupDifferent coupling reactivity due to ethynyl presence

The uniqueness of this compound lies in its specific combination of functional groups and resulting properties, making it valuable for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Cyclization : Use of tert-butyl carboxylate-protected intermediates under controlled temperatures (e.g., 70°C in DMF) to form the spirocyclic core .
  • Iodination : Introduction of the 3-iodobicyclo[1.1.1]pentane moiety via halogenation under inert conditions.
  • Purification : Recrystallization or column chromatography (e.g., SiO₂ with hexane:ethyl acetate gradients) to isolate the product .
    Critical Parameters : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. Which characterization techniques are most effective for verifying structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming stereochemistry and functional groups (e.g., tert-butyl protons at δ ~1.4 ppm) .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .
  • HPLC : Enantiomeric excess (ee) analysis for chiral purity, critical in drug discovery contexts .

Q. How do structural features like the spirocyclic framework influence reactivity?

The spiro[3.4]octane core introduces steric constraints, affecting:

  • Nucleophilic substitution : Reduced reactivity at bridgehead positions due to hindered access .
  • Thermal stability : Rigid bicyclo[1.1.1]pentane systems enhance stability under high-temperature conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification .
  • Catalyst Degradation : Trace moisture or oxygen can deactivate catalysts, reducing yield.
    Methodological Approach :
    • Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio).
    • Use in-situ monitoring (e.g., FTIR) to track reaction progress .
    • Compare small-scale vs. pilot-scale batches to identify scalability bottlenecks .

Q. What strategies mitigate steric hindrance during functionalization of the bicyclo[1.1.1]pentane moiety?

  • Directed Metalation : Use of directing groups (e.g., iodine) to guide regioselective substitutions .
  • Radical Reactions : Photocatalytic methods to bypass steric limitations .
  • Computational Modeling : DFT calculations to predict reactive sites and transition states .

Q. How does this compound compare structurally and functionally to related azaspiro derivatives?

Compound Key Features Applications
tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylateMethylene bridge enhances electrophilicityProbe for enzyme inhibition studies
tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylateAldehyde group enables Schiff base formationLigand design for metalloenzymes
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylateThia substitution alters redox propertiesAntioxidant screening

Q. What mechanistic insights support its potential in drug discovery?

  • Target Engagement : The iodine atom facilitates radiolabeling for pharmacokinetic studies .
  • Biological Permeability : The bicyclo[1.1.1]pentane group mimics peptide bonds, enhancing cell membrane penetration .
  • In Vivo Stability : Resistance to metabolic degradation due to the spirocyclic framework .

Methodological Recommendations :

  • Contradiction Analysis : Cross-validate NMR and HRMS data with computational models to resolve structural ambiguities .
  • Safety Protocols : Use dry chemical extinguishers for fires involving tert-butyl derivatives (risk of CO/N₂O emissions) .

Properties

Molecular Formula

C17H26INO3

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3

InChI Key

GBSVTAAUWUYVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I

Origin of Product

United States

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